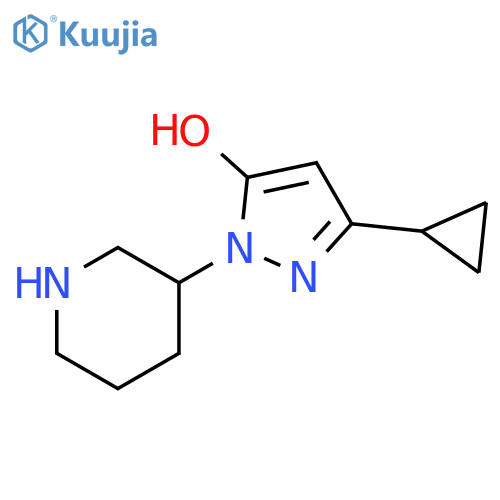Cas no 1514195-71-1 (3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol)
3-シクロプロピル-1-(ピペリジン-3-イル)-1H-ピラゾール-5-オールは、複素環式化合物の一種であり、ピラゾール骨格にシクロプロピル基とピペリジン基が結合した構造を有します。この化合物は、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての潜在性を持ちます。特に、ピペリジン環の立体化学的特性とピラゾール核の配位能力を併せ持つため、創薬化学分野での応用が期待されます。分子内の水酸基は、さらなる化学修飾のための反応点として機能し、構造多様性の拡張が可能です。また、剛直なシクロプロピル基の導入により、分子の立体障害を制御できる点も特徴的です。

1514195-71-1 structure
商品名:3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
CAS番号:1514195-71-1
MF:C11H17N3O
メガワット:207.272182226181
CID:5578392
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-ol, 3-cyclopropyl-1-(3-piperidinyl)-
- 3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
- 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
-
- インチ: 1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)9-2-1-5-12-7-9/h6,8-9,12,15H,1-5,7H2
- InChIKey: GTCZDMSXAPENHH-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCCNC2)C(O)=CC(C2CC2)=N1
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 404.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 8.61±0.50(Predicted)
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-6148-1g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2198-6148-2.5g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| TRC | C230396-1g |
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 1g |
$ 570.00 | 2022-04-01 | ||
| Life Chemicals | F2198-6148-0.5g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| TRC | C230396-500mg |
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 500mg |
$ 365.00 | 2022-04-01 | ||
| TRC | C230396-100mg |
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 100mg |
$ 95.00 | 2022-04-01 | ||
| Life Chemicals | F2198-6148-5g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2198-6148-0.25g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2198-6148-10g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1514195-71-1 (3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
